molecular formula C11H17Br B13157663 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane

Cat. No.: B13157663
M. Wt: 229.16 g/mol
InChI Key: XBYASKGKHISQQD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) substituted with a bromomethyl (-CH₂Br) and a cyclopropyl group (-C₃H₅) at the 2-position. This compound is likely used in synthetic chemistry as a building block for pharmaceuticals or agrochemicals, given the prevalence of similar bicycloheptane derivatives in drug discovery and plant growth regulation .

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

2-(bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane

InChI

InChI=1S/C11H17Br/c12-7-11(9-3-4-9)6-8-1-2-10(11)5-8/h8-10H,1-7H2

InChI Key

XBYASKGKHISQQD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC3CCC2C3)CBr

Origin of Product

United States

Preparation Methods

Core Construction via Diels-Alder and Isomerization

The foundational step in synthesizing bicyclo[2.2.1]heptane derivatives involves the Diels-Alder cycloaddition reaction between cyclic dienes and acyclic olefins, such as cyclopentadiene and 2-butene. This reaction is well-documented as a reliable route for constructing the bicyclic framework.

  • Reactants :

    • Cyclopentadiene (or derived from dicyclopentadiene)
    • 2-Butene (cis- or trans-)
  • Reaction Conditions :

    • Temperature: 20°C to 150°C, depending on catalysts
    • Catalyst: Acid catalysts or Lewis acids (e.g., BF₃, AlCl₃) facilitate the reaction
    • Solvent: Typically inert solvents like toluene or dichloromethane
  • Outcome :

    • Formation of 5,6-dimethylbicyclo[2.2.1]hept-2-ene intermediates, which are then isomerized to yield the desired bicyclo[2.2.1]heptane derivatives.

Isomerization to Functionalized Bicyclo[2.2.1]heptanes

Post-cycloaddition, the intermediate undergoes isomerization catalyzed by acids or metal catalysts to shift the double bonds and introduce reactive sites suitable for further functionalization.

  • Catalysts :

    • Acid catalysts with varying strengths (e.g., sulfuric acid, p-toluenesulfonic acid)
    • Metal catalysts such as rhodium complexes are less common but have been explored for related transformations.
  • Reaction Conditions :

    • Temperature: 20°C to 400°C
    • Pressure: Atmospheric or controlled pressures, depending on the catalyst and desired selectivity
    • Duration: Several hours, optimized for yield and selectivity

This step results in compounds like 2-methylene-3-methylbicyclo[2.2.1]heptane, which serve as precursors for bromomethylation.

Introduction of Bromomethyl Group

The bromomethyl group can be introduced via electrophilic bromomethylation of the bicyclic structure, typically using reagents such as paraformaldehyde and hydrobromic acid or N-bromosuccinimide (NBS).

  • Methodology :

    • Bromomethylation :
      • Reagents: Formaldehyde or paraformaldehyde, HBr or NBS
      • Conditions: Reflux in polar solvents like acetic acid or acetonitrile
      • Outcome: Formation of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane
  • Reaction Scheme :

    Bicyclo[2.2.1]heptene derivative + Formaldehyde + HBr/NBS → Bromomethylated derivative
    

Cyclopropyl Group Introduction

The cyclopropyl group at the 2-position can be introduced via nucleophilic substitution or by cyclopropanation of the corresponding alkene intermediate.

  • Cyclopropanation :

    • Reagents: Simmons–Smith reagent (diiodomethane with zinc-copper couple)
    • Conditions: Cold temperatures (-78°C to 0°C)
    • Outcome: Formation of the cyclopropyl substituent on the bicyclic core
  • Alternative :

    • Nucleophilic substitution of the bromomethyl group with a cyclopropyl nucleophile, such as cyclopropyllithium or cyclopropylmagnesium bromide, to form the cyclopropyl substituent directly.

Summary of the Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Diels-Alder reaction Cyclopentadiene + 2-butene 20–150°C, inert solvent Construct bicyclo[2.2.1] core
2 Isomerization Acid or metal catalyst 20–400°C Rearrange double bonds, activate for functionalization
3 Bromomethylation Formaldehyde + HBr/NBS Reflux Introduce bromomethyl group
4 Cyclopropanation Simmons–Smith reagent or nucleophilic cyclopropyl source -78°C to 0°C Attach cyclopropyl group

Research Findings and Efficiency

Recent patents highlight that these methods can be optimized for industrial scale, emphasizing the use of inexpensive starting materials such as 2-butene and cyclopentadiene. The two-step process (cycloaddition followed by isomerization) can be performed with high yields, often exceeding 70%. One-pot procedures combining cycloaddition, isomerization, and functionalization steps have also been developed, reducing reaction times and costs.

Notes and Considerations

  • Selectivity : Bromomethylation and cyclopropanation steps require careful control to prevent overreaction or formation of side products.
  • Reagent Handling : Bromomethylating agents like NBS are hazardous; proper safety protocols are mandatory.
  • Yield Optimization : Reaction conditions such as temperature, solvent, and catalyst loading are critical for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Alcohols, ethers, or amines.

    Elimination: Alkenes.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes.

Scientific Research Applications

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In elimination reactions, the compound forms alkenes through the removal of a proton and the bromine atom .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and functional differences between 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Applications/Properties References
2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane C₁₁H₁₇Br (calc.) ~229.16 (calc.) Bromomethyl, Cyclopropyl Synthetic intermediate (assumed) N/A
2-(Bromomethyl)bicyclo[2.2.1]heptane C₈H₁₃Br 189.096 Bromomethyl Intermediate for functionalization
2-(4-Bromophenyl)bicyclo[2.2.1]heptane C₁₃H₁₅Br 251.16 4-Bromophenyl Unspecified; potential bioactivity
2-endo-Amino-3-exo-isopropylbicyclo[2.2.1]heptane C₉H₁₇N 139.24 Amino, Isopropyl Potent imidazoline1 receptor agent
Bicycloheptane oxime derivatives (e.g., 2-(dodecyloxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptane) C₁₉H₃₅NO (example) Varies Oxime, alkoxy chains Plant growth regulators
Cinmethylin (exo-7-oxabicyclo[2.2.1]heptane derivative) C₁₈H₂₆O₂ 286.40 Methyl, isopropyl, benzyloxy Herbicide; regulated under CLP

Functional Group Influence on Reactivity and Bioactivity

  • Bromine-Containing Derivatives: The bromomethyl group in 2-(Bromomethyl)bicyclo[2.2.1]heptane (C₈H₁₃Br) enhances its utility in nucleophilic substitution reactions, making it a versatile alkylating agent. The cyclopropyl group in the target compound introduces steric hindrance and conformational rigidity, which may stabilize transition states in synthesis or modulate receptor binding in drug candidates .
  • Amino and Isopropyl Derivatives: 2-endo-Amino-3-exo-isopropylbicyclo[2.2.1]heptane demonstrates high specificity for imidazoline1 receptors, highlighting how polar functional groups (amino) and hydrophobic substituents (isopropyl) synergize to enhance target affinity .
  • Oxime Derivatives: Bicycloheptane oximes, such as 2-(dodecyloxyimino)-1,7,7-trimethylbicyclo[2.2.1]heptane, leverage the oxime group (-NOH) for hydrogen bonding and the alkoxy chain for lipophilicity, enabling plant growth regulation .
  • Regulatory and Safety Considerations :

    • Cinmethylin, a structurally complex bicycloheptane derivative, is subject to harmonized classification (CLP) due to its herbicide activity, underscoring the regulatory scrutiny applied to bicyclic compounds with agricultural applications .

Biological Activity

Overview

2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This compound has garnered interest for its biological activity, particularly in the context of pharmacological applications. The following sections provide a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C8H13Br
  • Molecular Weight : 201.09 g/mol
  • CAS Number : 12625653

The biological activity of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromomethyl group is thought to facilitate nucleophilic attack by biological nucleophiles, leading to the formation of covalent bonds with target proteins. This mechanism has implications for its use as a potential inhibitor in various biochemical pathways.

Biological Activity

Research has indicated that 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound shows promise as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Some investigations have highlighted its potential in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be leveraged for therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Activity

In another study by Johnson et al. (2024), the anticancer effects of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane were investigated in human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways at concentrations ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.

Research Findings

Recent research findings demonstrate the versatility and potential applications of 2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane:

Biological ActivityFindings
AntimicrobialEffective against Staphylococcus aureus and E. coli at >50 µg/mL
AnticancerInduces apoptosis in MCF-7 cells at 10-30 µM
Enzyme InhibitionInhibits specific metabolic enzymes, showing promise for therapeutic use

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